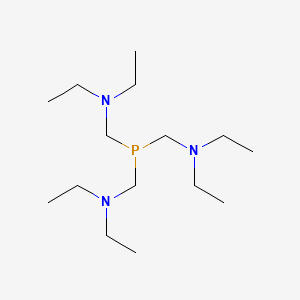

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is a tertiary phosphine compound. Tertiary phosphines are a class of organophosphorus compounds that contain a phosphorus atom bonded to three carbon atoms. These compounds are widely used in various fields, including catalysis, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine typically involves the reaction of diethylamine with a suitable phosphine precursor. One common method is the reaction of diethylamine with chlorophosphines in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate phosphonium salt, which is then deprotonated to yield the desired tertiary phosphine .

Industrial Production Methods

Industrial production of tertiary phosphines often involves the use of Grignard reagents or organolithium compounds. These reagents react with chlorophosphines to form the corresponding phosphine compounds. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation of the phosphine .

Chemical Reactions Analysis

Types of Reactions

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert phosphine oxides back to the corresponding phosphines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks an electrophilic center.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as borane-dimethylsulfide complex are used.

Substitution: Reactions typically involve electrophiles such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Phosphine oxides.

Reduction: Regeneration of the original phosphine.

Substitution: Formation of new phosphine derivatives.

Scientific Research Applications

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine has several scientific research applications:

Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

Biology: Investigated for its potential use in biological systems as a probe or reagent.

Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine involves its ability to coordinate with metal centers. The phosphorus atom in the compound acts as a nucleophile, forming a bond with the metal center. This coordination can activate the metal center, enhancing its catalytic activity. The compound can also participate in redox reactions, where it can be oxidized or reduced, influencing the overall reaction pathway .

Comparison with Similar Compounds

Similar Compounds

Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.

Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxy-substituted phenyl groups.

Tris(2,4,6-trimethoxyphenyl)phosphine: A phosphine with three trimethoxy-substituted phenyl groups.

Uniqueness

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is unique due to its specific structure, which includes diethylamino groups. This structure imparts distinct electronic and steric properties, making it suitable for specific catalytic applications. The presence of diethylamino groups can also influence the compound’s solubility and reactivity compared to other tertiary phosphines .

Biological Activity

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine, a phosphine-based compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring multiple diethylamino groups and a phosphino moiety. Its chemical formula can be represented as follows:

The synthesis typically involves the reaction of diethylamine with phosphine derivatives, leading to the formation of the desired phosphine compound through a series of nucleophilic substitutions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on Mannich bases, which share structural similarities, demonstrated that these compounds possess varying degrees of inhibitory effects against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The results showed that certain metal complexes derived from Mannich bases had enhanced antibacterial properties compared to their parent compounds.

| Bacterial Strain | Inhibition Zone (mm) | Compound Type |

|---|---|---|

| Staphylococcus aureus | 20 | Mannich Base |

| Pseudomonas aeruginosa | 15 | Mannich Base |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary findings suggest that this compound may exhibit selective cytotoxicity against certain cancer types, potentially due to its ability to interfere with cellular signaling pathways.

Case Studies and Research Findings

- Anticancer Activity : A study published in a peer-reviewed journal highlighted that phosphine derivatives, including similar compounds, showed promising results in inhibiting the growth of human colon cancer cell lines . The mechanism was attributed to the disruption of mitochondrial function and induction of apoptosis.

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest potential interactions with enzymes involved in metabolic pathways, indicating a multifaceted role in biological systems .

- Environmental Impact : Investigations into the environmental toxicity of related compounds reveal that while they possess beneficial biological activities, their stability and degradation products in ecological systems require further assessment .

Properties

CAS No. |

16111-57-2 |

|---|---|

Molecular Formula |

C15H36N3P |

Molecular Weight |

289.44 g/mol |

IUPAC Name |

N-[bis(diethylaminomethyl)phosphanylmethyl]-N-ethylethanamine |

InChI |

InChI=1S/C15H36N3P/c1-7-16(8-2)13-19(14-17(9-3)10-4)15-18(11-5)12-6/h7-15H2,1-6H3 |

InChI Key |

OLAVNUMCBMWBMW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CP(CN(CC)CC)CN(CC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.